molecular formula C11H12O4 B12996372 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde

5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde

Cat. No.: B12996372
M. Wt: 208.21 g/mol
InChI Key: BGWKCPHSYGRXQW-UHFFFAOYSA-N
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Description

5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde: is an organic compound that features both a methoxy group and an oxetane ring attached to a benzaldehyde core. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde core. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring . The methoxy group can be introduced via standard methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Methoxy-2-(oxetan-3-yloxy)benzoic acid.

    Reduction: 5-Methoxy-2-(oxetan-3-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(oxetan-3-yloxy)benzaldehyde is largely dependent on the specific application and the molecular targets involvedThe methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-2-(oxetan-3-yloxy)benzaldehyde

InChI

InChI=1S/C11H12O4/c1-13-9-2-3-11(8(4-9)5-12)15-10-6-14-7-10/h2-5,10H,6-7H2,1H3

InChI Key

BGWKCPHSYGRXQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2COC2)C=O

Origin of Product

United States

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